molecular formula C17H12N2O B1264977 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one CAS No. 4382-63-2

1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one

Número de catálogo B1264977
Número CAS: 4382-63-2
Peso molecular: 260.29 g/mol
Clave InChI: UJJUKZPBUMCSJZ-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (1-PQP) is a heterocyclic compound that has been studied extensively in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a member of the quinoline family and is structurally related to several other compounds, including quinoline, quinazoline, and quinolone. 1-PQP has been found to possess a variety of biological activities, including antioxidant, antifungal, antibacterial, antidiabetic, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Cancer Treatment: Targeting Glycolysis

PFK-015 is known to be a potent and selective inhibitor of PFKFB3, a key regulator of glycolysis . In cancer cells, PFK-015 has shown cytotoxic effects by reducing glucose uptake, intracellular ATP, and F26BP levels, which are crucial for the survival and proliferation of cancer cells . This makes PFK-015 a promising compound in the treatment of cancers like lung adenocarcinoma and leukemia.

Overcoming Drug Resistance in Renal Cell Carcinoma

In papillary renal cell carcinoma (pRCC), PFK-015 has been identified as a mediator that can overcome sunitinib resistance . By inhibiting PFKFB3, PFK-015 can synergistically work with sunitinib to inhibit the proliferation of pRCC cells, offering a new therapeutic strategy for patients who have developed resistance to standard treatments .

Immunotherapy: Modulating Tumor Microenvironment

PFK-015 plays a role in the tumor immune microenvironment. The Glycolysis-Immune Risk Signature, closely associated with PFK-015, predicts clinical outcomes and therapeutic responses in pRCC patients . This suggests that PFK-015 could be used to modulate the immune landscape in tumors, potentially enhancing the efficacy of immunotherapies.

Inflammatory Diseases: Targeting Macrophage Polarization

In inflammatory diseases like Takayasu arteritis, PFK-015 has been shown to affect macrophage polarization . Interferon-γ-induced M1 polarization, which is pro-inflammatory, can be suppressed by PFK-015, indicating its potential as an intervention target in vascular inflammation and other related inflammatory conditions .

Propiedades

IUPAC Name

(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJUKZPBUMCSJZ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one

CAS RN

4382-63-2
Record name 4382-63-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one
Reactant of Route 5
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one
Reactant of Route 6
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one

Citations

For This Compound
9
Citations
J Zlacká, M Murár, G Addová, R Moravčík… - International Journal of …, 2022 - mdpi.com
Activated endothelial, immune, and cancer cells prefer glycolysis to obtain energy for their proliferation and migration. Therefore, the blocking of glycolysis can be a promising strategy …
Number of citations: 2 www.mdpi.com
J Horváthová, R Moravčík, M Matúšková… - International Journal of …, 2021 - mdpi.com
A high rate of glycolysis is considered a hallmark of tumor progression and is caused by overexpression of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3…
Number of citations: 11 www.mdpi.com
S Xu, N Karmacharya, J Woo, G Cao… - American Journal of …, 2023 - atsjournals.org
Bronchomotor tone modulated by airway smooth muscle shortening represents a key mechanism that increases airway resistance in asthma. Altered glucose metabolism in …
Number of citations: 5 www.atsjournals.org
J Li, Y Zhou, G Eelen, Q Zhou, W Feng… - Acta Pharmacologica …, 2023 - nature.com
The growth of solid tumors depends on tumor vascularization and the endothelial cells (ECs) that line the lumen of blood vessels. ECs generate a large fraction of ATP through glycolysis…
Number of citations: 2 www.nature.com
L Xie, P Guo, M Xiang, Y Song, X Wang… - Clinical and …, 2022 - Wiley Online Library
Tumour vascularization plays an important role in tumour development and progression. Tumour endothelial cells (TECs) form the inner lining of tumour blood vessels. TECs are mainly …
Number of citations: 0 onlinelibrary.wiley.com
L Xie, P Guo, M Xiang, Y Song - 2022 - researchgate.net
Tumour vascularization plays an important role in tumour development and progression. Tumour endothelial cells (TECs) form the inner lining of tumour blood vessels. TECs are mainly …
Number of citations: 0 www.researchgate.net
H Kobayashi, H Shigetomi… - Reproduction and …, 2021 - raf.bioscientifica.com
Ovarian function suppression is the current pharmacotherapy of endometriosis with limited benefit and adverse effects. New therapeutic strategies other than hormonal therapy are …
Number of citations: 13 raf.bioscientifica.com
K Kotowski, J Rosik, F Machaj, S Supplitt, D Wiczew - Wiechec, E - researchgate.net
Glycolysis is a crucial metabolic process in rapidly proliferating cells such as cancer cells. Phosphofructokinase-1 (PFK-1) is a key rate-limiting enzyme of glycolysis. Its efficiency is …
Number of citations: 9 www.researchgate.net
K Kotowski, J Rosik, F Machaj, S Supplitt, D Wiczew… - Cancers, 2021 - mdpi.com
Simple Summary Recently, our understanding of PFK-2 isozymes, particularly with regards to their roles in cancer, has developed significantly. This review aims to compile the most …
Number of citations: 64 www.mdpi.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.